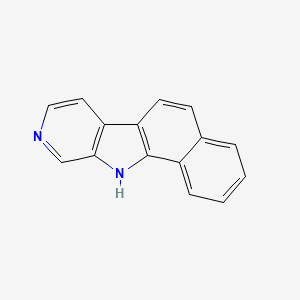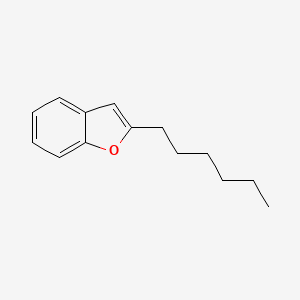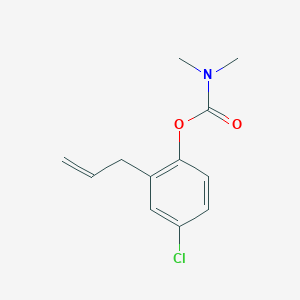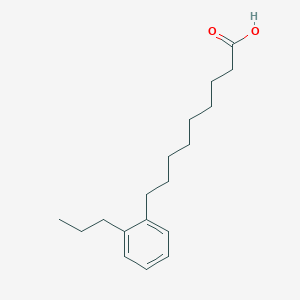
9-(2-Propylphenyl)nonanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Propylphenyl)nonanoic acid is an organic compound that belongs to the class of fatty acids It is characterized by a nonanoic acid chain attached to a 2-propylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Propylphenyl)nonanoic acid typically involves the esterification of nonanoic acid with 2-propylphenol, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve the ozonolysis of oleic acid to produce nonanoic acid, which is then esterified with 2-propylphenol. This method is efficient and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 9-(2-Propylphenyl)nonanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学研究应用
9-(2-Propylphenyl)nonanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on lipid bilayers and cell membranes.
Medicine: Investigated for its potential use in drug formulations and as a bioactive compound.
Industry: Utilized in the production of plasticizers, flavorings, and fragrances
作用机制
The mechanism of action of 9-(2-Propylphenyl)nonanoic acid involves its interaction with lipid bilayers, potentially affecting membrane fluidity and stability. This compound may also interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects . The exact pathways and molecular targets are still under investigation, but its ability to integrate into lipid membranes suggests a significant role in modulating membrane-associated processes .
相似化合物的比较
Nonanoic Acid: A nine-carbon fatty acid with similar structural properties but lacking the 2-propylphenyl group.
Octanoic Acid: An eight-carbon fatty acid with similar chemical properties but shorter chain length.
Decanoic Acid: A ten-carbon fatty acid with similar chemical properties but longer chain length.
Uniqueness: 9-(2-Propylphenyl)nonanoic acid is unique due to the presence of the 2-propylphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for specific applications, such as in the modulation of lipid bilayers and as a precursor for more complex organic compounds .
属性
CAS 编号 |
30536-68-6 |
|---|---|
分子式 |
C18H28O2 |
分子量 |
276.4 g/mol |
IUPAC 名称 |
9-(2-propylphenyl)nonanoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-11-16-13-9-10-14-17(16)12-7-5-3-4-6-8-15-18(19)20/h9-10,13-14H,2-8,11-12,15H2,1H3,(H,19,20) |
InChI 键 |
YGKZIGPHFUFUBH-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=CC=C1CCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



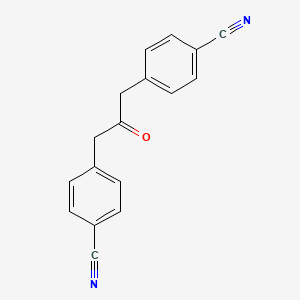


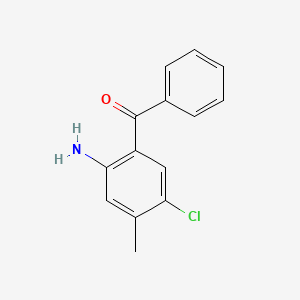
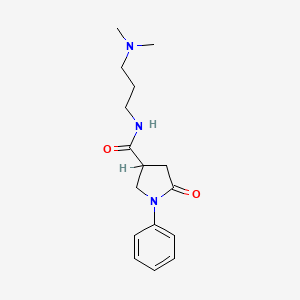
![{[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl](/img/structure/B14682271.png)
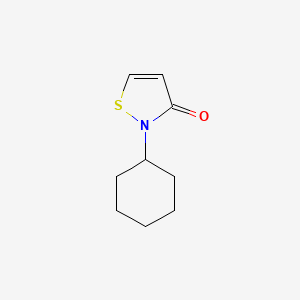

![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
